molecular formula C18H19FN2O4S B6922382 N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-4-methoxy-2-methylbenzenesulfonamide

N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B6922382
M. Wt: 378.4 g/mol
InChI Key: CQTHLLDLNFWOJF-UHFFFAOYSA-N
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Description

N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a fluorophenyl group, and a benzenesulfonamide moiety, making it a unique and versatile molecule for scientific research.

Properties

IUPAC Name

N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-12-11-13(25-2)7-8-17(12)26(23,24)20-15-9-10-21(18(15)22)16-6-4-3-5-14(16)19/h3-8,11,15,20H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTHLLDLNFWOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2CCN(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the Fischer indole synthesis, which involves the reaction of a ketone with phenylhydrazine under acidic conditions to form the indole derivative . The fluorophenyl group can be introduced through electrophilic substitution reactions, while the benzenesulfonamide moiety is typically added via sulfonation reactions using sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-4-methoxy-2-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-4-methoxy-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

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